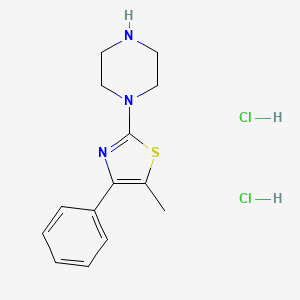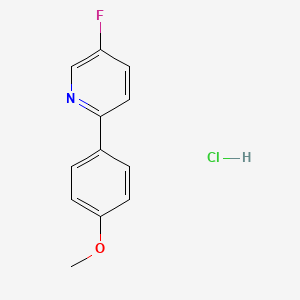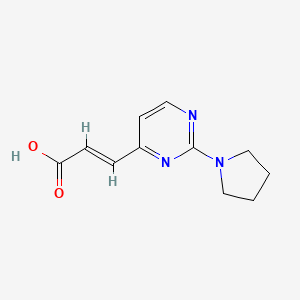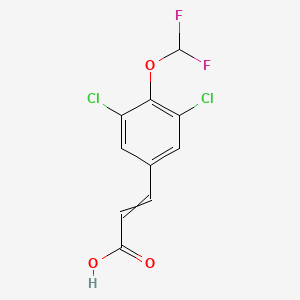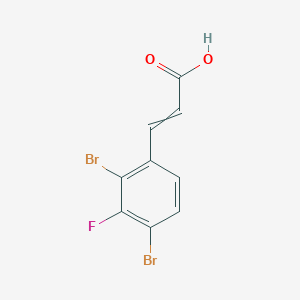
Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Vue d'ensemble
Description
“Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound. It is a derivative of boronic acid and benzoate, with additional methyl and hydroxy groups . It is often used in the field of medicinal chemistry and as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzoate core, with a hydroxy group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Applications De Recherche Scientifique
Organic Synthesis Intermediates
This compound serves as an intermediate in various organic synthesis processes. Its structure, which includes a benzene ring and a boric acid ester, makes it suitable for substitution reactions . It’s particularly useful in the synthesis of complex molecules where precision and stability are crucial.
Crystallography and Conformational Analysis
The compound’s ability to form crystals allows for detailed structural analysis using X-ray diffraction. This is essential for understanding the three-dimensional arrangement of atoms within the molecule, which has implications for its reactivity and interaction with other molecules .
Density Functional Theory (DFT) Studies
DFT studies enable researchers to predict the physical properties of compounds, such as their energy states and electronic structures. For Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate, DFT can provide insights into its reactivity and potential as a catalyst .
Drug Design and Pharmacology
Boric acid compounds like this one are often used in drug design due to their role as enzyme inhibitors or ligands. They have applications in the treatment of various diseases, including cancer, by inducing apoptosis in tumor cells .
Fluorescent Probes and Analytical Reagents
The compound can act as a fluorescent probe, helping to identify and measure the presence of other substances, such as hydrogen peroxide, sugars, and ions. This application is vital in both research and diagnostic fields .
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity in various chemical reactions, and exploring its potential uses in fields such as medicinal chemistry .
Mécanisme D'action
Target of Action
Methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that is often used as a reagent and catalyst in organic synthesis . The primary targets of this compound are the reactants in the synthesis process, which can include various organic compounds.
Mode of Action
This compound interacts with its targets through chemical reactions. It is commonly used in the Diels-Alder reaction with styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions . The boron atom in the dioxaborolane group of the compound can form covalent bonds with other atoms, facilitating the formation of new compounds.
Pharmacokinetics
Its physical and chemical properties such as its solubility in organic solvents, melting point of 77-81°c, and boiling point of approximately 3556±250 °C can impact its behavior in chemical reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the temperature and solvent used can impact the rate and outcome of the reactions it is involved in. It should be stored in a dark place, sealed in dry conditions, and at room temperature . It should also be handled with appropriate personal protective measures due to its classification as an irritant .
Propriétés
IUPAC Name |
methyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDZKJUUCGKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2026647-81-2 | |
| Record name | methyl 3-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




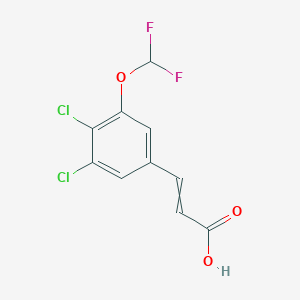

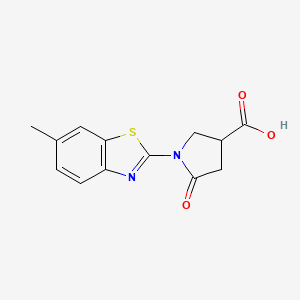
![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)
![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
